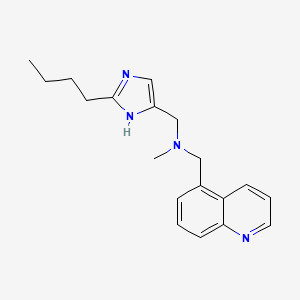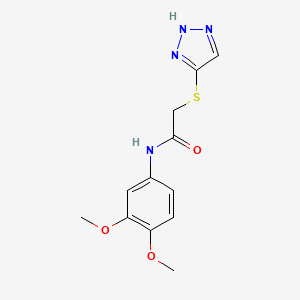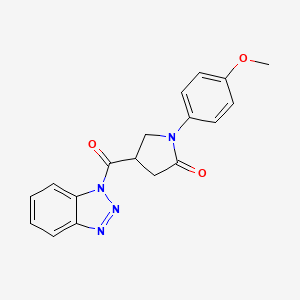![molecular formula C19H19NO2 B5345122 1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline](/img/structure/B5345122.png)
1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline, commonly known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of MPB is not fully understood. However, it is believed that MPB inhibits the activity of COX-2 by binding to its active site. This prevents the enzyme from catalyzing the production of prostaglandins, which are involved in inflammation and cancer. MPB may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
MPB has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPB inhibits the activity of COX-2 and reduces the production of prostaglandins. MPB has also been found to induce apoptosis in cancer cells. In vivo studies have shown that MPB reduces inflammation and tumor growth in animal models.
実験室実験の利点と制限
MPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, MPB also has some limitations. It is a synthetic compound, and its effects may not be fully understood. MPB may also have off-target effects that need to be taken into consideration when designing experiments.
将来の方向性
There are several future directions for MPB research. In medicine, MPB could be further studied as a potential anti-inflammatory and anti-cancer agent. It could also be tested for its potential use in other diseases, such as Alzheimer's disease. In agriculture, MPB could be further tested as a plant growth regulator and herbicide. In materials science, MPB could be further studied as a component in liquid crystals and other materials. Overall, MPB has the potential to have a significant impact in various fields, and further research is needed to fully understand its properties and applications.
合成法
MPB is synthesized by reacting 4-(2-methyl-2-propen-1-yl)oxybenzoyl chloride with indoline in the presence of a base. The reaction yields a white solid that is purified through recrystallization.
科学的研究の応用
MPB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MPB has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation and cancer. MPB has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In agriculture, MPB has been tested as a plant growth regulator. It has been found to stimulate the growth of rice plants and increase their yield. MPB has also been tested as a herbicide, and it has been found to be effective against certain types of weeds.
In materials science, MPB has been used as a component in liquid crystals. It has been found to improve the stability and performance of liquid crystal displays.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(2-methylprop-2-enoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)13-22-17-9-7-16(8-10-17)19(21)20-12-11-15-5-3-4-6-18(15)20/h3-10H,1,11-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDMHFDIDYOMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5345042.png)
![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)


![4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}-1,4-diazepan-2-one](/img/structure/B5345066.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)
![methyl 4-[2-(acetylamino)-3-ethoxy-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5345100.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide](/img/structure/B5345107.png)
![3-[4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5345111.png)

![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5345128.png)
![1-allyl-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5345143.png)
![N-[3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5345148.png)
![1-{[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5345155.png)